3-Methoxy-2-(trifluoromethyl)pyridine

Übersicht

Beschreibung

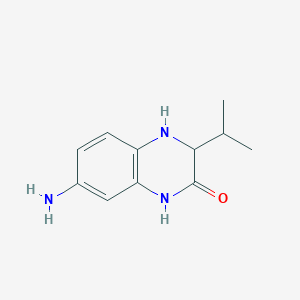

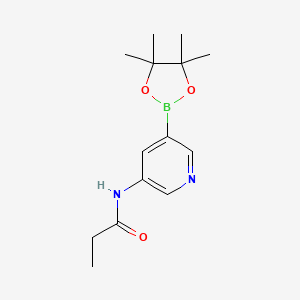

3-Methoxy-2-(trifluoromethyl)pyridine is a substituted pyridine . It is an important intermediate in the synthesis of various agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including this compound, involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound can be obtained as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For instance, the kinetics of the oxidation of 3-methoxypyridine mediated by sulphate radicals has been investigated .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a pyridine in their structure . More specific properties like boiling point and density can be found in specific databases .Wissenschaftliche Forschungsanwendungen

Structure and Molecular Interactions

- Nonplanar Cyclic Trimer Formation : 3-(Diethylborylethynyl)pyridines, including a methoxy derivative, assemble into nonplanar cyclic trimers with unique structural features, such as coplanar and bent pyridine rings, and face-to-face stacking in crystalline states (Wakabayashi et al., 2014).

- Crystal Structure Analysis : The structural analysis of 2-Methoxy-3,5-dinitropyridine revealed non-planarity and unique orientations of the methoxy group, demonstrating the influence of substituents on pyridine ring structure (Punte et al., 1990).

Synthesis and Reactivity

- Alkyl Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates Synthesis : Utilizing a trifluoromethyl-containing building block, researchers developed a method for synthesizing trifluoromethyl-substituted aminopyrroles, showcasing the versatility of 3-Methoxy-2-(trifluoromethyl)pyridine derivatives in organic synthesis (Khlebnikov et al., 2018).

- Corrosion Inhibition in Mild Steel : Pyridine derivatives, including methoxy variants, have been studied for their corrosion inhibition effects on mild steel, indicating potential industrial applications (Ansari et al., 2015).

Material Science and Magnetism

- Tetranuclear Lanthanide(III) Complexes : Research on tetranuclear lanthanide(III) complexes with unique seesaw geometry revealed weak antiferromagnetic coupling, important for understanding magnetic properties in material science (Goura et al., 2014).

- Electrophilic Substitution Mechanism : Studies on the nitration of various pyridines, including methoxy variants, provide insights into the mechanisms of electrophilic substitution in heteroaromatic compounds (Katritzky et al., 1970).

Miscellaneous Applications

- Fluorescent Sensor for Zn2+ : A small molecule fluorescent probe based on a pyridine-pyridone skeleton, including a methoxy variant, was developed for detecting Zn2+, demonstrating potential in analytical chemistry (Hagimori et al., 2011).

- Palladium(II) Complexes as Catalysts : Imino)pyridine palladium(II) complexes, including methoxy variants, have been synthesized and shown to be effective ethylene dimerization catalysts (Nyamato et al., 2015).

Wirkmechanismus

Target of Action

It is known that trifluoromethylpyridine derivatives can interact with various enzymes and receptors, influencing their activity .

Mode of Action

It is known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Trifluoromethylpyridine derivatives are known to be involved in suzuki–miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Result of Action

It is known that molecules with a -cf3 group can exhibit improved drug potency toward certain enzymes .

Action Environment

It is known that the stability and reactivity of organoboron reagents, which are often used in reactions involving trifluoromethylpyridine derivatives, can be influenced by specific reaction conditions .

Safety and Hazards

Zukünftige Richtungen

Trifluoromethylpyridine and its intermediates, including 3-Methoxy-2-(trifluoromethyl)pyridine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Eigenschaften

IUPAC Name |

3-methoxy-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-12-5-3-2-4-11-6(5)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBPGFAXGVJYCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Bromophenyl)ethoxy]ethanol](/img/structure/B1404225.png)

![Pyrrolo[1,2-a]pyrazine-1-methanol](/img/structure/B1404231.png)

![3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B1404233.png)

![4-((4-Amino-6-(5-chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-1,3,5-triazin-2-yl)thio)butanoic acid](/img/structure/B1404235.png)

![5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1404236.png)